Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Overview
Description
Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the triazolo-pyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent like dimethyl sulfoxide (DMSO) are used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolo-pyrimidine derivatives .
Scientific Research Applications
Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
Neuroprotection: It has shown promising neuroprotective properties by inhibiting endoplasmic reticulum stress and apoptosis in neuronal cells.
Anti-inflammatory: The compound exhibits anti-inflammatory effects by inhibiting the production of nitric oxide and tumor necrosis factor-α in microglia cells.
Antiviral: Some derivatives of triazolo-pyrimidine have been reported to inhibit influenza virus RNA polymerase.
Mechanism of Action
The mechanism of action of Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves:
Inhibition of ER Stress: The compound reduces the expression of the endoplasmic reticulum chaperone, BIP, and apoptosis marker cleaved caspase-3.
NF-kB Pathway: It inhibits the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection.
Molecular Docking: Studies have shown favorable interactions with active residues of ATF4 and NF-kB proteins.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: A similar compound used in iron-catalyzed cross-coupling reactions.
[1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives: These compounds have shown significant anticancer activities by inhibiting the ERK signaling pathway.
Uniqueness
Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its combined neuroprotective and anti-inflammatory properties, making it a potential candidate for treating neurodegenerative diseases and inflammatory conditions .
Properties
IUPAC Name |
methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2/c1-3-5-4-6(10)14-9(11-5)12-7(13-14)8(15)16-2/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPGGGAPYWZFNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC(=NN2C(=C1)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926242-89-9 | |
Record name | methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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